N-butyl-N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N-butyl-N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group and an ethanediamide (oxalamide) moiety. The 4-chlorophenyl substituent enhances lipophilicity and may influence binding affinity in biological systems, while the ethanediamide group introduces hydrogen-bonding capabilities. Structural characterization likely employs X-ray crystallography using programs like SHELX, a widely recognized tool for small-molecule refinement . Potential applications include medicinal chemistry (e.g., kinase inhibition) or materials science, though further studies are needed to confirm these uses.
Properties
IUPAC Name |
N-butyl-N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-2-3-8-19-16(23)17(24)20-15-13-9-25-10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXVVMSPGKUBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: The thieno[3,4-c]pyrazole core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and hydrazine derivatives.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using 4-chlorobenzyl chloride as the reagent.
Attachment of Butyl Chain: The butyl chain is attached through an alkylation reaction, typically using butyl bromide or butyl chloride as the alkylating agent.
Formation of Ethanediamide Moiety: The final step involves the formation of the ethanediamide moiety through a condensation reaction with ethylenediamine.
Industrial Production Methods
Industrial production of N-butyl-N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-butyl-N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-N’-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, differing in core heterocycles, substituents, or functional groups. A comparative analysis is provided below, with inferred properties based on structural features.
Table 1: Structural and Functional Comparison
Key Observations:
- This may affect redox properties or binding to metallic surfaces. Pyrrolopyrrole-dione derivatives (e.g., 3,6-bis(4-chlorophenyl)-pyrrolo[3,4-c]pyrrole-1,4-dione) exhibit planar structures suitable for π-stacking, making them candidates for organic semiconductors .
- Biphenyl substituents (e.g., in 3,6-bis-biphenyl-4-yl-pyrrolo[3,4-c]pyrrole-1,4-dione) extend conjugation, which could redshift absorption spectra for optical applications .
Functional Groups :
- Ethanediamide vs. Dione: The ethanediamide group in the target compound provides two amide bonds, enabling hydrogen bonding with biological targets (e.g., enzymes). In contrast, dione functionalities in pyrrolopyrrole derivatives may participate in charge-transfer interactions.
- Azo groups in the pyrazolone-based compound suggest applications as dyes or photoresponsive materials due to their strong absorbance in visible light .
Physicochemical Properties :
- Melting Points: Pyrrolopyrrole-diones likely exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking). The target compound’s N-butyl chain may reduce crystallinity, enhancing solubility in organic solvents.
- Solubility: The biphenyl-substituted analog is expected to have lower aqueous solubility than the chlorophenyl derivatives due to increased hydrophobicity.
- Biological Activity: Thienopyrazole derivatives are reported in literature as kinase inhibitors or antimicrobial agents. Azo-pyrazolone compounds are less likely to be bioactive due to toxicity concerns but are well-established in industrial dye synthesis .
Biological Activity
N-butyl-N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula: C22H22ClN3OS
- Molecular Weight: 423.94 g/mol
Antifungal and Antitubercular Activity
Recent studies have highlighted the antifungal and antitubercular properties of compounds containing a pyrazole scaffold. For instance, derivatives similar to this compound have shown promising results against various pathogenic fungi and Mycobacterium tuberculosis strains.
Case Study:
A study published in 2013 evaluated several pyrazole derivatives for their antifungal activity against four pathogenic strains. The results indicated that some compounds exhibited significant antifungal activity, suggesting that modifications to the pyrazole structure could lead to enhanced efficacy against fungal infections .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with various enzymatic pathways or cellular receptors that are crucial for microbial survival.
Cytotoxicity and Selectivity
The cytotoxicity of this compound has also been evaluated in vitro. In studies assessing the selectivity index (SI), it was found that while some derivatives showed cytotoxic effects on human cell lines, others maintained a favorable SI, indicating potential therapeutic applications with minimized toxicity .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
